
4-Benzoyl-1-methylpyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzoyl-1-methylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzoyl-1-methylpyrrolidine-2,3-dione typically involves the construction of the pyrrolidine-2,3-dione core followed by functionalization. One common method involves the Pd-catalyzed asymmetric cyclization/alkoxycarbonylation sequence employing the interaction of amide-tethered 1,6-enynes with carbon monoxide and an alcohol. This reaction has a broad substrate scope, excellent chemo-, regio-, and enantioselectivities, high atom economy, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzoyl-1-methylpyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Benzoyl-1-methylpyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Benzoyl-1-methylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolidine-2,3-dione derivatives, such as:
- Pyrrolidine-2,5-dione
- Pyrrolizines
- Prolinol
Uniqueness
4-Benzoyl-1-methylpyrrolidine-2,3-dione is unique due to the presence of the benzoyl group at the 4-position and the methyl group at the 1-position. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other pyrrolidine-2,3-dione derivatives.
Eigenschaften
CAS-Nummer |
7460-34-6 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
4-benzoyl-1-methylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-13-7-9(11(15)12(13)16)10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChI-Schlüssel |
DIMMVNJURAGVGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(C(=O)C1=O)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
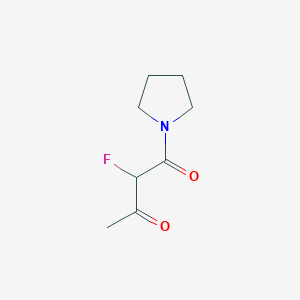
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)



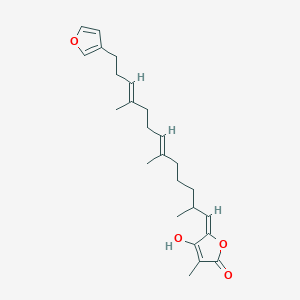

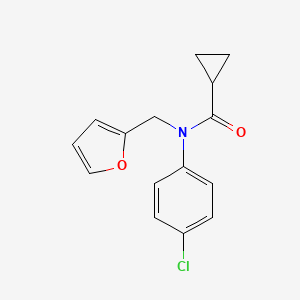
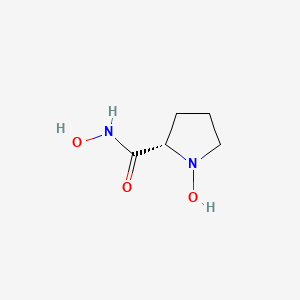
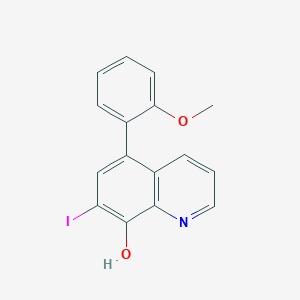

![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
